2-Benzimidazolinone, 5-sec-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzimidazolinone, 5-sec-butyl- is an organic compound with the molecular formula C11H14N2O. It belongs to the class of benzimidazolinones, which are heterocyclic compounds containing a benzimidazole ring fused with a lactam ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazolinone, 5-sec-butyl- typically involves the carbonylation of 1,2-diaminobenzene. The carbonylation can be effected with carbonyldiimidazole . Another method involves the reaction of 5-aminobenzimidazolone with diketene in the presence of an acid catalyst, such as methanol, ethanol, or propanol, to obtain the desired product .
Industrial Production Methods: Industrial production methods for 2-Benzimidazolinone, 5-sec-butyl- are similar to the synthetic routes mentioned above. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions are optimized to reduce the temperature and danger coefficient during production, making the process safer and more efficient .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzimidazolinone, 5-sec-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can undergo substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) and alkylation using alkyl halides (R-X) in the presence of a base.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzimidazolinone, 5-sec-butyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzimidazolinone, 5-sec-butyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzimidazole: A tautomer of benzimidazolinone with similar structural features.
4-Amino-2-benzimidazolinone: Used in the synthesis of dyes and pigments.
Domperidone: A pharmaceutical derivative with therapeutic applications.
Uniqueness: 2-Benzimidazolinone, 5-sec-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14N2O |
---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-butan-2-yl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-3-7(2)8-4-5-9-10(6-8)13-11(14)12-9/h4-7H,3H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
MUXWSFCUYVIPIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC2=C(C=C1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.